molecular formula C18H19NOS B14210769 1-(10H-Phenothiazin-10-YL)hexan-1-one CAS No. 828266-31-5

1-(10H-Phenothiazin-10-YL)hexan-1-one

Cat. No.: B14210769
CAS No.: 828266-31-5
M. Wt: 297.4 g/mol
InChI Key: JSCCEBXYGUUNHY-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-10-yl)hexan-1-one is a phenothiazine-derived ketone characterized by a six-carbon aliphatic chain terminating in a ketone group. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their biological activities, including antitumor, antipsychotic, and antimicrobial properties. Structural elucidation via NMR and HRMS has confirmed its synthesis and purity in research settings .

Properties

CAS No.

828266-31-5

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

1-phenothiazin-10-ylhexan-1-one

InChI

InChI=1S/C18H19NOS/c1-2-3-4-13-18(20)19-14-9-5-7-11-16(14)21-17-12-8-6-10-15(17)19/h5-12H,2-4,13H2,1H3

InChI Key

JSCCEBXYGUUNHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

The synthesis of 1-(10H-Phenothiazin-10-YL)hexan-1-one typically involves the reaction of phenothiazine with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(10H-Phenothiazin-10-YL)hexan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Shorter-Chain Phenothiazine Ketones

Key Compounds :

  • 1-(10H-Phenothiazin-10-yl)ethan-1-one (10-Acetylphenothiazine): A two-carbon analog with a simpler structure.
  • 1-(10H-Phenothiazin-10-yl)propan-1-one: Three-carbon chain variant.

Comparison :

Property 1-(10H-Phenothiazin-10-yl)hexan-1-one 1-(10H-Phenothiazin-10-yl)ethan-1-one 1-(10H-Phenothiazin-10-yl)propan-1-one
Molecular Weight 311.44 g/mol (est.) 241.31 g/mol 255.34 g/mol (est.)
Chain Length C6 C2 C3
Phosphorescence Not reported 540 nm (intense peak) Similar to ethanone
Biological Activity Antitumor (as part of triazinoindole derivatives) Antimicrobial Antiproliferative

Insights :

  • Longer alkyl chains (e.g., hexan-1-one) may improve lipophilicity, influencing drug absorption and target interaction.
  • Shorter analogs like ethanone exhibit distinct spectroscopic properties, such as phosphorescence, which could be leveraged in imaging or diagnostic applications .

Substituent-Modified Phenothiazines

Key Compounds :

  • 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone: Chlorine substituent at position 2.
  • 4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22): Phenothiazine linked to a hydroxamic acid group.

Comparison :

Property This compound 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone Compound 22
Functional Groups Ketone Chloro-ketone Hydroxamic acid
Biological Activity Antitumor Antifungal/antibacterial HDAC inhibition
Key Applications Oncology research Infectious disease therapy Epigenetic regulation

Insights :

  • Substituents like chlorine or hydroxamic acid drastically alter biological targets. Chlorine enhances antimicrobial activity, while hydroxamic acid enables histone deacetylase (HDAC) inhibition .
  • The unmodified hexan-1-one derivative may prioritize cytotoxicity via p53 induction in cancer cells .

Comparison with Functional Analogs

Antitumor Phenothiazine Derivatives

Key Compounds :

  • Compound 23 (triazinoindole-phenothiazine hybrid) : Includes a hexan-1-one group.
  • 1-(2-Chloroethyl)-3-(phenothiazinyl)alkylureas: Urea derivatives with antiproliferative effects .

Comparison :

Property This compound (in Compound 23) 1-(2-Chloroethyl)-3-(phenothiazinyl)alkylureas
Structure Triazinoindole-phenothiazine hybrid Urea-linked phenothiazine
Mechanism p53 activation Multi-drug resistance reversal
Efficacy (IC50) Not explicitly reported Comparable activity on HEp-2 and L5178Y cells

Insights :

  • Hybrid structures (e.g., Compound 23) leverage the hexan-1-one chain for enhanced binding to cellular targets, while urea derivatives focus on overcoming drug resistance .

Antimicrobial Phenothiazine Derivatives

Key Compounds :

  • 1-(3-Chloro-2-oxoazetidin-1-yl)-3-(phenothiazinyl)ethylurea (7f): Potent antibacterial agent .
  • Compound 4a/4b : Mild antifungal activity .

Comparison :

Property This compound Compound 7f Compound 4a/4b
Target Pathogens Cancer cells Bacteria Fungi
Key Functional Groups Ketone Urea/azetidinone Urea/styryl
Activity Antitumor MIC: <1 µg/mL Moderate inhibition

Insights :

  • The hexan-1-one derivative lacks direct antimicrobial activity, emphasizing the role of azetidinone and urea groups in antibacterial efficacy .

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